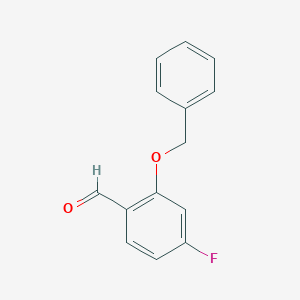

2-(Benzyloxy)-4-fluorobenzaldehyde

Description

Properties

IUPAC Name |

4-fluoro-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMFIRJLBBXARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443444 | |

| Record name | 2-(Benzyloxy)-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202857-89-4 | |

| Record name | 2-(Benzyloxy)-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of 2-(Benzyloxy)-4-fluorobenzaldehyde, a key intermediate in organic synthesis and medicinal chemistry. Its unique structure, featuring an aldehyde for diverse chemical transformations, a stable benzyloxy protecting group, and a strategically placed fluorine atom, makes it a valuable building block for novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity in target molecules.

Core Chemical Properties

This compound is a solid organic compound that serves as a crucial building block in organic synthesis.[1] Its significance lies in the orthogonal reactivity of its functional groups. The aldehyde group readily participates in a wide array of chemical transformations, while the benzyloxy group acts as a protecting group for the phenolic hydroxyl, which can be removed under specific conditions to reveal a reactive site.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is compiled from commercial supplier information and chemical databases.

| Property | Value | Reference(s) |

| CAS Number | 202857-89-4 | [2][3] |

| Molecular Formula | C₁₄H₁₁FO₂ | [3] |

| Molecular Weight | 230.24 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Physical Form | Solid; Pale-yellow to Yellow-brown | [2] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | 2-8°C under an inert atmosphere | [2] |

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals expected for the aldehydic proton (~10 ppm), aromatic protons on both rings (6.5-8.0 ppm), and the benzylic methylene (B1212753) protons (~5.0 ppm). |

| ¹³C NMR | Resonances anticipated for the carbonyl carbon (~190 ppm), aromatic carbons (100-160 ppm), and the benzylic methylene carbon (~70 ppm). The carbon attached to fluorine will show a characteristic large coupling constant (¹JC-F). |

| IR Spectroscopy | Characteristic absorption bands are expected for the C=O stretch of the aldehyde (1680-1700 cm⁻¹), C-O-C ether linkage (~1250 cm⁻¹), and C-F bond (~1100-1200 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z = 230.23. |

Synthesis Protocol: Williamson Ether Synthesis

The primary route for synthesizing this compound is the Williamson ether synthesis. This method involves the O-alkylation of the precursor 4-fluoro-2-hydroxybenzaldehyde (B130115) with benzyl (B1604629) bromide. The reaction proceeds via an SN2 mechanism where the phenoxide ion, generated in situ by a base, acts as a nucleophile to displace the bromide from benzyl bromide.[4][5][6][7]

Materials and Equipment

-

Reagents: 4-Fluoro-2-hydroxybenzaldehyde, Benzyl bromide, Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate (B1210297), Brine (saturated NaCl solution), Anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Equipment: Round-bottom flask, magnetic stirrer, heating mantle, reflux condenser, separatory funnel, rotary evaporator, silica (B1680970) gel for column chromatography.

Experimental Procedure

-

Reaction Setup: To a solution of 4-fluoro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF in a round-bottom flask, add potassium carbonate (1.5 eq).

-

Initial Stirring: Stir the resulting suspension at room temperature for approximately 20-30 minutes to facilitate the formation of the phenoxide salt.

-

Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

Synthetic Workflow Visualization

The following diagram illustrates the Williamson ether synthesis pathway for preparing this compound.

Safety and Handling

Proper safety precautions must be observed when handling this compound and its precursors. The starting material, 4-fluoro-2-hydroxybenzaldehyde, is classified as a skin and eye irritant and may cause respiratory irritation.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[8]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[2][8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][8]

-

Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures and collect the material into a suitable container for disposal.[2][8]

Applications in Research and Drug Development

Fluorinated benzaldehydes are highly valued as intermediates in the synthesis of pharmacologically active compounds.[10] The incorporation of fluorine can significantly alter a molecule's properties, including:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, enhancing binding affinity and potency.

-

Lipophilicity: Strategic placement of fluorine can modulate a molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

This compound provides a scaffold that is readily functionalized, making it an attractive starting point for creating libraries of novel compounds for screening in various therapeutic areas.

References

- 1. benchchem.com [benchchem.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. scbt.com [scbt.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde (CAS: 202857-89-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-4-fluorobenzaldehyde is an aromatic aldehyde that serves as a key synthetic intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a benzyloxy protecting group, a reactive aldehyde, and a fluorine atom, provides a versatile scaffold for the synthesis of complex molecules with diverse biological activities. The presence of the fluorine atom is particularly significant as it can enhance metabolic stability, binding affinity, and pharmacokinetic properties of derivative compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and applications in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 202857-89-4 | [1] |

| Molecular Formula | C₁₄H₁₁FO₂ | [1] |

| Molecular Weight | 230.23 g/mol | [1] |

| Appearance | Pale-yellow to Yellow-brown Solid | [2] |

| Purity | Typically ≥98% | [2] |

| Storage | Store at 2-8°C under an inert atmosphere | [2] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether; limited solubility in water. | [3] |

Synthesis and Mechanism

The primary route for the synthesis of this compound is the Williamson ether synthesis, a well-established method for forming ethers from an organohalide and an alkoxide.

Synthetic Workflow

The synthesis involves the O-alkylation of 2-fluoro-4-hydroxybenzaldehyde (B1296990) with benzyl (B1604629) bromide in the presence of a weak base, such as potassium carbonate.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

2-Fluoro-4-hydroxybenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 20 minutes to form the phenoxide.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Wash the combined organic layers with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Reaction Mechanism

The Williamson ether synthesis proceeds via an Sₙ2 mechanism. The phenoxide ion, generated in situ by the deprotonation of the hydroxyl group of 2-fluoro-4-hydroxybenzaldehyde by potassium carbonate, acts as a nucleophile. It attacks the electrophilic benzylic carbon of benzyl bromide, leading to the displacement of the bromide leaving group and the formation of the ether linkage.

Caption: Mechanism of the Williamson ether synthesis.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | s | 1H | Aldehyde proton (-CHO) |

| ~7.9 - 7.7 | m | 1H | Aromatic proton (ortho to -CHO) |

| ~7.5 - 7.3 | m | 5H | Phenyl protons of benzyl group |

| ~7.0 - 6.8 | m | 2H | Aromatic protons (meta to -CHO) |

| ~5.2 | s | 2H | Methylene protons (-OCH₂Ph) |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~189 | Aldehyde Carbonyl Carbon (-CHO) |

| ~165 (d, J ≈ 250 Hz) | Aromatic Carbon (C-F) |

| ~162 | Aromatic Carbon (C-O) |

| ~136 | Quaternary Aromatic Carbon (benzyl) |

| ~132 (d, J ≈ 10 Hz) | Aromatic Carbon (CH) |

| ~129 | Aromatic Carbons (CH, benzyl) |

| ~128 | Aromatic Carbons (CH, benzyl) |

| ~127 | Aromatic Carbon (CH, benzyl) |

| ~118 (d, J ≈ 3 Hz) | Aromatic Carbon (C-CHO) |

| ~108 (d, J ≈ 22 Hz) | Aromatic Carbon (CH) |

| ~104 (d, J ≈ 25 Hz) | Aromatic Carbon (CH) |

| ~71 | Methylene Carbon (-OCH₂) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2850, ~2750 | Aldehyde C-H stretch |

| ~1700 | Aldehyde C=O stretch |

| ~1600, ~1490 | Aromatic C=C stretch |

| ~1250 | Aryl-F stretch |

| ~1200, ~1050 | Aryl-O-C stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| 230 | [M]⁺ (Molecular ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion, base peak) |

| 139 | [M - C₇H₇]⁺ |

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of various biologically active compounds. The aldehyde functionality allows for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases.

Synthesis of Anticancer Agents

Derivatives of benzyloxybenzaldehyde have shown promise as anticancer agents. For instance, related compounds have been found to induce apoptosis and arrest the cell cycle in cancer cell lines. The this compound scaffold can be utilized to synthesize novel analogues with potentially enhanced efficacy and improved pharmacokinetic profiles.

Development of PPARα Agonists

The 4-benzyloxy-benzylamino chemotype has been explored for the development of potent and selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists. These agonists have potential therapeutic applications in retinal disorders such as diabetic retinopathy and age-related macular degeneration. This compound can serve as a key starting material for the synthesis of novel PPARα agonists.

Safety and Handling

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. scbt.com [scbt.com]

- 2. 2-Benzyloxy-4-fluorobenzaldehyde | CymitQuimica [cymitquimica.com]

- 3. CAS 459-57-4: 4-Fluorobenzaldehyde | CymitQuimica [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. 2-Fluorobenzaldehyde(446-52-6) 1H NMR [m.chemicalbook.com]

- 6. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzaldehyde, 4-fluoro- [webbook.nist.gov]

- 8. Benzaldehyde, 4-fluoro- [webbook.nist.gov]

- 9. 4-Fluorobenzaldehyde(459-57-4) 1H NMR spectrum [chemicalbook.com]

- 10. 4-Benzyloxybenzaldehyde(4397-53-9) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. 2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Benzaldehyde, 2-hydroxy-4-methoxy- [webbook.nist.gov]

Technical Guide: 2-(Benzyloxy)-4-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-4-fluorobenzaldehyde, a key organic intermediate in contemporary drug discovery and development. This document details its physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the development of targeted therapeutics, particularly as a precursor for Aldehyde Dehydrogenase 1A3 (ALDH1A3) inhibitors.

Physicochemical Properties and Molecular Weight

This compound is a solid organic compound valued for its distinct functional groups that allow for versatile chemical modifications. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, while the aldehyde functionality provides a reactive site for a multitude of organic transformations. The fluorine atom strategically placed on the aromatic ring can enhance the metabolic stability and binding affinity of derivative molecules.

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₁₄H₁₁FO₂.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 14 | 12.011 | 168.154 |

| Hydrogen | H | 11 | 1.008 | 11.088 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 230.238 |

Based on the atomic weights of its constituent elements, the calculated molecular weight of this compound is 230.238 g/mol . This value is consistent with commercially available data, often cited as 230.23 g/mol or 230.24 g/mol .[1][2][3]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, the commercially available 2-fluoro-4-hydroxybenzaldehyde (B1296990) is deprotonated to form a phenoxide ion, which then undergoes a nucleophilic substitution reaction with benzyl (B1604629) bromide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

2-Fluoro-4-hydroxybenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-4-hydroxybenzaldehyde (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the solids.

-

Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.

-

To the stirring suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-70°C and maintain it at this temperature, with vigorous stirring, for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into deionized water and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with deionized water, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica (B1680970) gel column chromatography to yield pure this compound.

Application in Drug Discovery: A Precursor for ALDH1A3 Inhibitors

This compound is a valuable building block in the synthesis of targeted therapeutics. Its structure is particularly suited for the development of inhibitors for Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and implicated in tumor progression, chemoresistance, and the maintenance of cancer stem cells.

The aldehyde group can be readily transformed into various pharmacophores that can interact with the active site of ALDH1A3. The benzyloxy- and fluoro-substituted phenyl ring can be tailored to enhance binding affinity and selectivity for the target enzyme.

ALDH1A3 Signaling Pathway and Inhibition

ALDH1A3 plays a crucial role in cellular metabolism, particularly in the oxidation of retinal to retinoic acid (RA).[1] Retinoic acid is a signaling molecule that binds to nuclear receptors (RAR/RXR), leading to the transcriptional regulation of genes involved in cell proliferation, differentiation, and survival. In cancer cells, the overexpression of ALDH1A3 can lead to aberrant RA signaling, promoting tumorigenesis.

Inhibitors synthesized from this compound are designed to block the active site of ALDH1A3, thereby preventing the production of retinoic acid and mitigating its downstream effects.

References

An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Benzyloxy)-4-fluorobenzaldehyde is a key organic intermediate characterized by a versatile molecular architecture. Its structure, featuring a reactive aldehyde group, a protective benzyloxy moiety, and a fluorine atom on the aromatic ring, makes it a valuable building block in the synthesis of complex, biologically active molecules. The strategic placement of these functional groups allows for a wide range of chemical transformations, rendering it a sought-after precursor in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, a representative synthetic protocol, and its applications in the synthesis of potential therapeutic agents.

Chemical Structure and Properties

This compound possesses the chemical formula C₁₄H₁₁FO₂ and a molecular weight of 230.23 g/mol [1]. The molecule consists of a benzaldehyde (B42025) core with a benzyloxy group (-OCH₂C₆H₅) at the 2-position and a fluorine atom at the 4-position. The benzyloxy group serves as a common protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions. The aldehyde functionality is a versatile handle for various chemical reactions, including nucleophilic additions, condensations, and reductive aminations[2]. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of derivative compounds, such as metabolic stability and binding affinity to biological targets[2].

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 202857-89-4 | [1] |

| Molecular Formula | C₁₄H₁₁FO₂ | [1] |

| Molecular Weight | 230.23 g/mol | [1] |

| Appearance | Solid | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

| Purity (Typical) | ≥95% | [2] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on both the benzaldehyde and benzyl (B1604629) rings, and the benzylic methylene (B1212753) protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | s | 1H | Aldehyde (-CHO) |

| ~7.9 - 7.2 | m | 8H | Aromatic protons (C₆H₃ and C₆H₅) |

| ~5.2 | s | 2H | Benzylic protons (-OCH₂-) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will feature signals for the carbonyl carbon, the aromatic carbons (with characteristic C-F couplings), and the benzylic carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde carbonyl carbon (-CHO) |

| ~165 (d) | C-F (Aromatic) |

| ~160 - 110 | Aromatic carbons |

| ~71 | Benzylic carbon (-OCH₂-) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the aldehyde C=O stretch, C-O-C ether linkage, and C-F bond.

| Wavenumber (cm⁻¹) | Assignment |

| ~1700 | C=O stretching (aldehyde) |

| ~1600, ~1480 | C=C stretching (aromatic) |

| ~1250 | C-O-C stretching (asymmetric) |

| ~1100 | C-F stretching |

Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of the benzyl group and subsequent fragmentation of the benzaldehyde core. A key fragmentation pathway for benzylic ethers is the formation of a stable tropylium (B1234903) ion at m/z 91[13].

| m/z | Proposed Fragment Ion |

| 230 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 139 | [M - C₇H₇]⁺ |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a corresponding phenol (B47542) with a benzyl halide in the presence of a weak base.

Representative Experimental Protocol: Williamson Ether Synthesis

This protocol is based on the well-established synthesis of similar benzyloxy-substituted aromatic compounds[14][15].

Materials:

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF or acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for approximately 20-30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then with a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is a versatile intermediate for the synthesis of various heterocyclic and poly-functionalized molecules with potential therapeutic applications. The benzyloxy group can be deprotected to reveal a phenol, which can be further modified, while the aldehyde group can undergo a variety of transformations to build molecular complexity.

Synthesis of Bioactive Heterocycles

The aldehyde functionality of this compound can be utilized in condensation reactions with various nucleophiles to form a diverse range of heterocyclic scaffolds. For instance, reaction with hydrazines or hydrazides can lead to the formation of hydrazones, which are known to exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects[16].

Precursor for Inhibitors of Enzymes Implicated in Neurodegenerative Diseases

Derivatives of benzyloxy-substituted aromatic compounds have shown promise as inhibitors of enzymes involved in neurodegenerative diseases. For example, 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives have been investigated as potent and selective monoamine oxidase B (MAO-B) inhibitors for the potential treatment of Parkinson's disease[17]. Similarly, chalcone (B49325) derivatives synthesized from hydroxyl- and benzyloxy-substituted precursors have been evaluated as multifunctional agents for Alzheimer's disease, targeting Aβ aggregation and oxidative stress.

The general synthetic approach to such bioactive molecules often involves an initial reaction at the aldehyde group, followed by further modifications.

Caption: Logical workflow for the synthesis of bioactive molecules.

Potential Signaling Pathway Modulation by Derivatives

While this compound itself is not known to directly modulate specific signaling pathways, its derivatives have been designed to target key components of pathways implicated in disease. For instance, as precursors to MAO-B inhibitors, they can indirectly affect dopamine (B1211576) metabolism, which is central to the pathophysiology of Parkinson's disease. In the context of Alzheimer's disease, derivatives that inhibit Aβ aggregation and reduce oxidative stress can interfere with the complex signaling cascades that lead to neuronal cell death.

Caption: Relationship between the aldehyde and potential biological targets.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a reactive aldehyde, a cleavable benzyloxy protecting group, and a fluorine substituent provides a rich platform for the synthesis of complex and potentially therapeutic molecules. While further research is needed to fully elucidate the biological activities of this compound and its derivatives, the available information strongly suggests its utility as a key building block for the development of novel agents targeting a range of diseases, including neurodegenerative disorders. This guide provides a foundational understanding of its properties and potential applications for researchers in the pharmaceutical sciences.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 202857-89-4 | Benchchem [benchchem.com]

- 3. 2-Fluorobenzaldehyde(446-52-6) 13C NMR spectrum [chemicalbook.com]

- 4. 2-Fluorobenzaldehyde(446-52-6) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 4-Fluorobenzaldehyde(459-57-4) 13C NMR [m.chemicalbook.com]

- 7. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzaldehyde, 4-fluoro- [webbook.nist.gov]

- 9. Benzaldehyde, 4-fluoro- [webbook.nist.gov]

- 10. 4-Fluorobenzaldehyde(459-57-4) 1H NMR spectrum [chemicalbook.com]

- 11. Benzaldehyde, 4-fluoro- [webbook.nist.gov]

- 12. 4-Benzyloxybenzaldehyde(4397-53-9) 13C NMR spectrum [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis routes of 4-(Benzyloxy)-2-hydroxybenzaldehyde [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(Benzyloxy)-4-fluorobenzaldehyde, a versatile aromatic aldehyde, has emerged as a crucial building block in the synthesis of novel therapeutic agents. Its unique structural features—a reactive aldehyde group, a protective benzyloxy moiety, and a strategically placed fluorine atom—offer medicinal chemists a powerful scaffold for designing molecules with enhanced pharmacological properties. The presence of fluorine can significantly improve metabolic stability, binding affinity, and lipophilicity of drug candidates, while the benzyloxy group provides a handle for further functionalization or can be removed at a later synthetic stage. This guide delves into the applications of this compound in medicinal chemistry, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Applications in Drug Discovery

Derivatives of this compound have shown significant promise in several therapeutic areas, most notably in oncology and neurodegenerative diseases. The aldehyde functionality serves as a versatile anchor for a variety of chemical transformations, including but not limited to, Wittig reactions, aldol (B89426) condensations, and the formation of Schiff bases, leading to a diverse array of bioactive molecules.

Anticancer Activity: Targeting Aldehyde Dehydrogenase

A significant area of research has focused on the development of benzyloxybenzaldehyde derivatives as inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform, which is overexpressed in various cancers and is associated with cancer stem cells and chemoresistance.

Table 1: In Vitro Inhibitory Activity of Benzyloxybenzaldehyde Derivatives against ALDH1A3

| Compound ID | Structure | Target | IC50 (µM) | Reference |

| ABMM-15 | 4-((4-Chlorobenzyl)oxy)benzaldehyde | ALDH1A3 | 0.23 | [1][2] |

| ABMM-16 | 4-((4-Methylbenzyl)oxy)benzaldehyde | ALDH1A3 | 1.29 | [1][2] |

Table 2: Cytotoxic Activity of Benzyloxybenzaldehyde Derivatives

| Compound | Cell Line | Activity | Reference |

| 2-(Benzyloxy)benzaldehyde | HL-60 (Human promyelocytic leukemia) | Significant activity at 1-10 µM | [3][4] |

| 2-(Benzyloxy)-4-methoxybenzaldehyde | HL-60 | Significant activity at 1-10 µM | [3][4] |

| 2-(Benzyloxy)-5-methoxybenzaldehyde | HL-60 | Significant activity at 1-10 µM | [3][4] |

| 2-(Benzyloxy)-5-chlorobenzaldehyde | HL-60 | Significant activity at 1-10 µM | [3][4] |

| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | HL-60 | Potent activity reported | [3][4] |

Neuroprotective Effects: Multifunctional Agents for Alzheimer's Disease

While not direct derivatives of the core topic compound, structurally related 2-hydroxy-4-benzyloxy chalcones have been investigated as multifunctional agents for Alzheimer's disease, demonstrating the therapeutic potential of the benzyloxy-aryl motif.

Table 3: Biological Activity of a Lead 2-Hydroxy-4-benzyloxy Chalcone Derivative (Compound 11d)

| Activity | Result | Reference |

| Self-induced Aβ1-42 aggregation inhibition | 90.8% at 25 µM | [5] |

| Cu2+-induced Aβ1-42 aggregation inhibition | 93.4% at 25 µM | [5] |

| Aβ1-42 fibril disaggregation | 64.7% at 25 µM | [5] |

| MAO-B inhibition (IC50) | 4.81 µM | [5] |

| Antioxidant activity (ORAC) | 2.03 Trolox equivalent | [5] |

Experimental Protocols

Synthesis of Benzyloxybenzaldehyde Derivatives

The following protocol is a representative example of the synthesis of a benzyloxybenzaldehyde derivative via Williamson ether synthesis, a common method for preparing such compounds.

Step 1: Synthesis of 4-((4-Chlorobenzyl)oxy)benzaldehyde (ABMM-15)

-

To a solution of 4-hydroxybenzaldehyde (B117250) (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add potassium carbonate (1.5-2.0 eq).

-

To this suspension, add 4-chlorobenzyl bromide (1.1 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.

Biological Assay: ALDEFLUOR™ Assay for ALDH Activity

This protocol describes the use of the ALDEFLUOR™ kit to measure aldehyde dehydrogenase (ALDH) activity, a common assay for evaluating inhibitors.

-

Cell Preparation: Harvest and count cells, then resuspend them in ALDEFLUOR™ Assay Buffer to a concentration of 1 x 10^6 cells/mL.

-

Reagent Preparation: Prepare the ALDEFLUOR™ reagent solution according to the manufacturer's protocol.

-

Control and Test Samples:

-

For the negative control, add the ALDH inhibitor diethylaminobenzaldehyde (DEAB) to a tube of cells.

-

For the test samples, add the synthesized benzyloxybenzaldehyde derivative at various concentrations.

-

-

Staining: Add the activated ALDEFLUOR™ reagent to all tubes.

-

Incubation: Incubate all samples for 30-60 minutes at 37°C, protected from light.

-

Flow Cytometry Analysis: Analyze the cell samples using a flow cytometer. The ALDH-positive population will exhibit a shift in fluorescence intensity, which will be reduced in the presence of an effective inhibitor.[6][7][8]

Signaling Pathways

The ALDH1A3-Retinoic Acid Signaling Pathway

ALDH1A3 plays a critical role in the conversion of retinal to retinoic acid (RA). RA then binds to the retinoic acid receptor (RAR) and retinoid X receptor (RXR) heterodimer in the nucleus. This complex then binds to retinoic acid response elements (RAREs) on DNA, leading to the transcription of target genes involved in cell differentiation, proliferation, and apoptosis. The inhibition of ALDH1A3 by benzyloxybenzaldehyde derivatives disrupts this pathway, making it a promising strategy for cancer therapy.[9][10][11]

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer and neuroprotective agents. The strategic incorporation of the benzyloxy and fluoro-substituted benzaldehyde (B42025) core allows for the development of potent and selective inhibitors of key biological targets such as ALDH1A3. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to leverage this promising chemical entity in their drug discovery and development efforts. Further exploration of derivatives based on this scaffold is warranted to unlock their full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Benzyloxy)-4-fluorobenzaldehyde has emerged as a critical and versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. Its unique trifecta of reactive functionalities—an aldehyde, a protecting benzyloxy group, and a strategically positioned fluorine atom—offers a powerful platform for the construction of complex, biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this valuable intermediate, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers with the practical knowledge required to leverage this compound in their synthetic endeavors.

Introduction

The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a key synthon in this context, providing a scaffold that combines the reactivity of an aldehyde with the advantageous properties of a fluoroaromatic system. The benzyloxy group acts as a readily cleavable protecting group for the phenolic hydroxyl, allowing for sequential and controlled synthetic transformations. This guide will delve into the fundamental reactions of this compound and its application in the synthesis of bioactive compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 202857-89-4 |

| Molecular Formula | C₁₄H₁₁FO₂ |

| Molecular Weight | 230.24 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Storage | 2-8°C under an inert atmosphere |

Core Synthetic Reactions

This compound is amenable to a wide array of classical organic transformations, making it a valuable starting material for generating molecular diversity. The aldehyde functionality is the primary site of reactivity, participating in nucleophilic additions and condensation reactions.

Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are precursors to flavonoids and other biologically active heterocyclic compounds. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.

This protocol is adapted from a general procedure for the synthesis of fluorinated benzyloxy chalcones.[1]

-

Materials:

-

This compound (1.0 eq)

-

4-Bromoacetophenone (1.0 eq)

-

Potassium hydroxide (B78521) (40% aqueous solution)

-

-

Procedure:

-

Dissolve equimolar amounts (e.g., 0.01 mol) of this compound and 4-bromoacetophenone in 25 mL of ethanol in a round-bottom flask.

-

To the stirred solution, add 7.5 mL of a 40% aqueous potassium hydroxide solution dropwise.

-

Continue stirring the reaction mixture at room temperature for 20-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with cold water until the washings are neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

-

| Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| (E)-3-(2-(Benzyloxy)-4-fluorophenyl)-1-(4-bromophenyl)prop-2-en-1-one | ~70-85% (estimated) | Signals for aromatic protons, benzylic protons (~5.1 ppm), and vinylic protons (doublets with J ≈ 15 Hz) are expected. | Signals for carbonyl carbon (~189 ppm), aromatic carbons, benzylic carbon (~70 ppm), and vinylic carbons are expected. |

Wittig Reaction for Stilbene (B7821643) Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. The reaction of this compound with a phosphorus ylide can generate stilbene derivatives, which are known for their diverse biological activities.

-

Materials:

-

Benzyltriphenylphosphonium (B107652) chloride (1.1 eq)

-

Sodium hydroxide (50% aqueous solution)

-

This compound (1.0 eq)

-

-

Procedure:

-

To a solution of benzyltriphenylphosphonium chloride in dichloromethane, add 50% aqueous sodium hydroxide and stir vigorously to generate the ylide.

-

To the resulting ylide solution, add a solution of this compound in dichloromethane dropwise.

-

Stir the reaction mixture at room temperature for several hours until completion as monitored by TLC.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the stilbene derivative.

-

Schiff Base Formation

The condensation of this compound with primary amines yields Schiff bases (imines), which are versatile intermediates for the synthesis of various nitrogen-containing heterocycles and possess a wide range of biological activities.

-

Materials:

-

This compound (1.0 eq)

-

Aniline (B41778) (1.0 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

-

Procedure:

-

Dissolve this compound and aniline in ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to crystallize.

-

Filter the solid product, wash with cold ethanol, and dry to obtain the pure imine.

-

Application in Drug Discovery: Targeting Monoamine Oxidase B (MAO-B)

Derivatives of benzyloxy-fluorochalcones have shown significant potential as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine (B1211576) in the brain.[2][3] Inhibition of MAO-B is a key therapeutic strategy for the treatment of Parkinson's disease.[2]

Mechanism of Action: MAO-B Inhibition

Chalcones derived from benzyloxy benzaldehydes act as competitive and reversible inhibitors of MAO-B.[2] The benzyloxy moiety can enhance hydrophobic interactions within the active site of the enzyme, contributing to improved binding affinity and selectivity.[3] The α,β-unsaturated carbonyl system of the chalcone can act as a Michael acceptor, potentially interacting with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme.[1]

Figure 1. Mechanism of MAO-B inhibition by benzyloxy fluorochalcones.

Structure-Activity Relationship (SAR)

Studies on fluorobenzyloxy chalcones have revealed key structural features that influence their MAO-B inhibitory activity. The presence and position of the benzyloxy group on one of the aromatic rings are critical for potent and selective inhibition.[3] Halogen substituents, such as bromine and fluorine, on the other aromatic ring can further enhance inhibitory activity.[1] For instance, a 4-bromo substituent on the phenyl ring of a chalcone derived from a 2-((3-fluorobenzyl)oxy)benzaldehyde was found to be highly potent.[1]

Logical Workflow for Synthesis and Evaluation

The development of novel therapeutic agents from this compound follows a logical workflow from initial synthesis to biological evaluation.

Figure 2. General workflow for synthesis and evaluation.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, offering a strategic entry point for the creation of complex molecules with significant therapeutic potential. Its utility in the synthesis of chalcones with potent MAO-B inhibitory activity highlights its importance in the field of drug discovery for neurodegenerative diseases. The experimental protocols and mechanistic insights provided in this guide aim to facilitate the broader application of this key building block in the development of next-generation pharmaceuticals.

References

- 1. Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Benzyloxy Group: A Comprehensive Guide to Phenol Protection in Complex Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules such as pharmaceuticals. Among the arsenal (B13267) of protecting groups for hydroxyl functionalities, the benzyloxy group (OBn), often referred to as the benzyl (B1604629) ether, stands out for its robustness, ease of introduction, and versatile yet mild removal conditions. This in-depth technical guide provides a comprehensive overview of the benzyloxy group for the protection of phenols, detailing its application, stability, and the experimental protocols for its use.

Core Principles of Benzyloxy Protection

The benzyloxy group is valued for its general stability across a wide spectrum of chemical conditions, including strongly acidic and basic media, which allows for a broad range of subsequent chemical transformations on the protected molecule.[1][2][3] Its utility is further enhanced by the multiple methods available for its cleavage, offering orthogonality with many other common protecting groups.[4][5]

Advantages:

-

Stability: Resistant to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[1][3]

-

Ease of Introduction: Readily introduced via the high-yielding Williamson ether synthesis.[6]

-

Mild Removal: Most commonly removed by catalytic hydrogenolysis under neutral conditions, which is compatible with many sensitive functional groups.[6][7]

-

Orthogonality: Can be used in conjunction with other protecting groups, such as silyl (B83357) ethers and the p-methoxybenzyl (PMB) group, allowing for selective deprotection strategies.[2][4]

Disadvantages:

-

Susceptibility to Hydrogenolysis: The conditions for deprotection can also reduce other functional groups like alkenes, alkynes, or nitro groups.[8]

-

Harsh Cleavage Conditions (Alternative Methods): While alternative deprotection methods exist, they often require harsh conditions such as strong acids or dissolving metals, which may not be compatible with sensitive substrates.[9][10]

Introduction of the Benzyloxy Group (Protection)

The most prevalent method for the formation of benzyl ethers from phenols is the Williamson ether synthesis, an SN2 reaction between a phenoxide and a benzyl halide.[6][11]

Williamson Ether Synthesis

This reaction involves the deprotonation of the phenol (B47542) with a suitable base to form a nucleophilic phenoxide, which then displaces a halide from benzyl bromide or benzyl chloride.[6][12]

Experimental Protocol: General Benzylation of a Phenol [6][12]

-

Setup: To a round-bottom flask containing a solution of the phenol (1.0 eq.) in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), add a base (1.1-1.5 eq.). Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (B78521) (NaOH).[12]

-

Alkylation: Add benzyl bromide (BnBr) or benzyl chloride (BnCl) (1.1-1.2 eq.) to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture (typically between 50-100°C) and monitor its progress by thin-layer chromatography (TLC).[12]

-

Workup: After completion, cool the reaction to room temperature. If a solid base was used, filter the mixture. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Alternative Benzylation Methods

For substrates that are sensitive to basic conditions, alternative methods are available:

-

Acid-Catalyzed Benzylation: Using benzyl trichloroacetimidate (B1259523) under acidic conditions.[9]

-

Palladium-Catalyzed Benzylation: Using benzyl carbonates under neutral conditions, which is highly selective for phenols.[13]

Removal of the Benzyloxy Group (Deprotection)

The choice of deprotection method is critical and depends on the other functional groups present in the molecule.

Catalytic Hydrogenolysis

This is the most common and mildest method for cleaving benzyl ethers.[7][14] The reaction proceeds by the reductive cleavage of the C-O bond in the presence of a palladium catalyst and a hydrogen source.

Experimental Protocol: Deprotection by Catalytic Hydrogenolysis [6][14]

-

Setup: Dissolve the benzyl-protected phenol in a suitable solvent such as ethanol (B145695) (EtOH), methanol (B129727) (MeOH), or ethyl acetate (B1210297) (EtOAc).

-

Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (a balloon is often sufficient for small-scale reactions).

-

Reaction: Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Remove the catalyst by filtering the reaction mixture through a pad of Celite®.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected phenol.

Catalytic Transfer Hydrogenation

This method avoids the need for pressurized hydrogen gas by using a hydrogen donor in the presence of a palladium catalyst.[15] Common hydrogen donors include formic acid, ammonium (B1175870) formate (B1220265), and cyclohexene.[15][16] This technique can sometimes offer different selectivity compared to standard hydrogenation.[2]

Experimental Protocol: Deprotection by Catalytic Transfer Hydrogenation [16]

-

Setup: To a solution of the benzyl-protected phenol in a suitable solvent (e.g., methanol), add 10% palladium on carbon (Pd/C).

-

Hydrogen Donor: Add ammonium formate (or another hydrogen donor) to the mixture.

-

Reaction: Stir the reaction mixture, often at reflux temperature, and monitor by TLC.

-

Workup: Once the reaction is complete, remove the catalyst by filtration through Celite®.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

Other Deprotection Methods

-

Strong Acids: Benzyl ethers can be cleaved by strong Lewis or Brønsted acids, though this method is limited to substrates that can tolerate harsh acidic conditions.[2][9] Boron trichloride (B1173362) (BCl₃) is a common reagent for this purpose.[17]

-

Oxidative Cleavage: While standard benzyl ethers are relatively stable to oxidation, certain oxidizing agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can cleave them, especially with photoirradiation.[8][9] This method is more commonly used for the more labile p-methoxybenzyl (PMB) ethers.[2]

-

Dissolving Metal Reduction: This method, employing metals like sodium in liquid ammonia, is a powerful way to cleave benzyl ethers but is generally not compatible with many other functional groups.[10][18]

Stability and Orthogonality

The benzyl group's stability to a wide range of reagents makes it a valuable component of an orthogonal protecting group strategy, which allows for the selective deprotection of one group in the presence of others.[5][19]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 4. benchchem.com [benchchem.com]

- 5. Protecting group - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 8. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzyl Ethers [organic-chemistry.org]

- 10. archive.nptel.ac.in [archive.nptel.ac.in]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 16. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 17. orgsyn.org [orgsyn.org]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-(Benzyloxy)-4-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-4-fluorobenzaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its chemical structure, featuring a reactive aldehyde group, a bulky benzyloxy protecting group, and an electron-withdrawing fluorine atom, presents a unique combination of steric and electronic factors that govern its reactivity. This technical guide provides a comprehensive overview of the reactivity of the aldehyde functional group in this molecule, offering insights into its behavior in various organic transformations.

The aldehyde group is the primary center of reactivity in this compound, readily participating in a variety of chemical reactions. These include nucleophilic additions, condensation reactions, oxidation, and reduction. The presence of the ortho-benzyloxy group exerts a significant steric influence, potentially hindering the approach of bulky nucleophiles. Electronically, the fluorine atom at the para-position withdraws electron density from the aromatic ring, which can modulate the electrophilicity of the aldehyde's carbonyl carbon. Understanding these characteristics is crucial for the strategic design of synthetic routes utilizing this valuable building block.[1]

Quantitative Reactivity Data

Quantitative data on the reactivity of this compound is not extensively documented in publicly available literature. However, data from analogous reactions provide valuable insights into expected outcomes. The following table summarizes available data for a relevant Knoevenagel condensation reaction.

| Reaction Type | Reactants | Catalyst/Solvent | Time | Yield (%) | Reference |

| Knoevenagel Condensation | 2-(4-(Benzyloxy)benzylidene)malononitrile | Water | 4 h | 78 | [2] |

Note: This data is for a structurally related isomer and serves as an estimate for the reactivity of this compound.

Key Reactions and Experimental Protocols

The aldehyde group of this compound is amenable to a range of chemical transformations. Below are detailed experimental protocols for several key reaction types. Where specific data for the target molecule is unavailable, generalized procedures based on reactions with similar substituted benzaldehydes are provided.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration, to form a new carbon-carbon double bond.

Caption: General mechanism of the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile (B47326)

-

Materials:

-

This compound (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Ethanol (10 mL)

-

Catalyst (e.g., a few drops of piperidine (B6355638) or 10 mg of an amino-functionalized solid support)

-

25 mL round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

To a 25 mL round-bottom flask containing 10 mL of ethanol, add malononitrile (1.0 mmol).

-

Add the catalyst to the solution.

-

Add this compound (1.0 mmol) to the reaction mixture.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, if the product precipitates, collect it by vacuum filtration. If it remains in solution, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).[3]

-

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).

Caption: General mechanism of the Wittig reaction.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium (B96628) Bromide

-

Materials:

-

Methyltriphenylphosphonium bromide (1.1 mmol)

-

Strong base (e.g., n-butyllithium or sodium hydride, 1.1 mmol)

-

Anhydrous solvent (e.g., THF or DMSO)

-

This compound (1.0 mmol)

-

Three-necked round-bottom flask equipped with a dropping funnel and nitrogen inlet

-

Magnetic stirrer

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 mmol) in the anhydrous solvent.

-

Cool the suspension in an ice bath and add the strong base dropwise to generate the ylide (a color change, typically to orange or yellow, is observed).

-

Stir the ylide solution for 30-60 minutes at room temperature.

-

Dissolve this compound (1.0 mmol) in the same anhydrous solvent and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents.

References

electrophilic aromatic substitution of 2-(Benzyloxy)-4-fluorobenzaldehyde

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-(Benzyloxy)-4-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions on this compound. This document delves into the theoretical principles governing these reactions, predicts the regiochemical outcomes based on substituent effects, and provides detailed experimental protocols for key transformations.

Substrate Analysis: this compound

The substrate, this compound, is a polysubstituted aromatic ring with a unique combination of activating and deactivating groups. A thorough understanding of the electronic and steric interplay of these substituents is crucial for predicting the regiochemical outcome of EAS reactions.

-

2-Benzyloxy group (-OCH₂Ph): This is a strongly activating, ortho-, para-directing group. The oxygen atom donates electron density to the aromatic ring via resonance, increasing its nucleophilicity and stabilizing the carbocation intermediate (arenium ion) formed during substitution at the ortho and para positions.

-

4-Fluoro group (-F): Halogens are a unique class of substituents. The fluorine atom is highly electronegative, withdrawing electron density inductively, which deactivates the ring. However, it possesses lone pairs of electrons that can be donated through resonance, making it an ortho-, para-director.[1]

-

1-Aldehyde group (-CHO): The formyl group is a deactivating, meta-directing group.[2] It withdraws electron density from the ring through both induction and resonance, making the ring less reactive towards electrophiles.

The interplay of these groups dictates the position of electrophilic attack. The available positions for substitution are C3, C5, and C6.

Regioselectivity of Electrophilic Attack

The directing effects of the substituents on this compound are key to determining the position of electrophilic attack.

-

The powerful activating benzyloxy group at C2 strongly directs incoming electrophiles to its ortho (C3) and para (C6) positions.

-

The deactivating aldehyde group at C1 directs to the meta positions (C3 and C5).

-

The deactivating fluoro group at C4 directs to its ortho positions (C3 and C5).

A qualitative analysis suggests the following:

-

Position C3: This position is ortho to the strongly activating benzyloxy group, meta to the deactivating aldehyde group, and ortho to the deactivating fluoro group. The activating effect of the benzyloxy group is likely to be dominant here.

-

Position C5: This position is meta to the activating benzyloxy group, meta to the deactivating aldehyde group, and ortho to the deactivating fluoro group. The combined deactivating and directing effects make this position less favorable.

-

Position C6: This position is para to the strongly activating benzyloxy group. However, it is also ortho to the deactivating aldehyde group, which may provide some steric hindrance and electronic deactivation.

Overall, the strongly activating and ortho-, para-directing nature of the benzyloxy group is expected to be the dominant factor, making positions C3 and C6 the most probable sites for electrophilic attack.

Caption: Analysis of substituent directing effects on the aromatic ring.

Key Electrophilic Aromatic Substitution Reactions

This section details common EAS reactions and provides generalized experimental protocols adapted from similar substrates.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Predicted Products: 2-(Benzyloxy)-4-fluoro-3-nitrobenzaldehyde and 2-(Benzyloxy)-4-fluoro-6-nitrobenzaldehyde.

Halogenation

Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Br, Cl), usually in the presence of a Lewis acid catalyst.

Predicted Products: 2-(Benzyloxy)-5-bromo-4-fluorobenzaldehyde and 2-(Benzyloxy)-3-bromo-4-fluorobenzaldehyde.

Friedel-Crafts Acylation

This reaction introduces an acyl group (-COR) to the ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. The presence of the deactivating aldehyde group can make this reaction challenging.

Predicted Products: 3-Acyl-2-(benzyloxy)-4-fluorobenzaldehyde and 6-Acyl-2-(benzyloxy)-4-fluorobenzaldehyde.

Quantitative Data Summary

The following table summarizes the predicted regiochemical outcomes for the electrophilic aromatic substitution of this compound. Yields are hypothetical and based on typical outcomes for similar reactions.

| Reaction | Electrophile | Catalyst | Major Product(s) | Predicted Yield |

| Nitration | NO₂⁺ | H₂SO₄ | 3-Nitro and 6-Nitro derivatives | 70-90% |

| Bromination | Br⁺ | FeBr₃ | 3-Bromo and 6-Bromo derivatives | 60-80% |

| Acylation | RCO⁺ | AlCl₃ | 3-Acyl and 6-Acyl derivatives | 40-60% |

Detailed Experimental Protocols

The following protocols are adapted from established procedures for structurally related compounds.[1][3] Researchers should perform small-scale trials to optimize conditions for this compound.

Protocol 5.1: Nitration

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (10 mL) to 0°C in an ice bath.

-

Slowly add fuming nitric acid (2 mL) to the cooled sulfuric acid with continuous stirring to prepare the nitrating mixture.

-

Dissolve this compound (1 g, 4.34 mmol) in a minimal amount of dichloromethane (B109758).

-

Add the substrate solution dropwise to the cold nitrating mixture over 30-60 minutes, ensuring the temperature remains below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours.

-

Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Caption: A representative experimental workflow for nitration.

Protocol 5.2: Bromination

-

Dissolve this compound (1 g, 4.34 mmol) in a suitable solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask.

-

Add a catalytic amount of iron(III) bromide (FeBr₃).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of bromine (Br₂) in the same solvent dropwise with stirring.

-

Allow the reaction to proceed at room temperature, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography or recrystallization.

Reaction Mechanism

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

-

Formation of the Sigma Complex: The π electrons of the aromatic ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the rate-determining step.[4]

-

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

Caption: The two-step mechanism of electrophilic aromatic substitution.

This guide provides a foundational understanding for researchers planning to perform electrophilic aromatic substitution on this compound. Experimental validation is recommended to confirm the predicted regioselectivity and optimize reaction conditions.

References

Methodological & Application

Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde via the Williamson ether synthesis. This method is a robust and widely applicable procedure for the formation of ethers, a functional group prevalent in many biologically active molecules and pharmaceutical intermediates. The target compound, this compound, is a valuable building block in organic synthesis, featuring a versatile aldehyde group for further chemical transformations and a stable benzyl (B1604629) ether protecting group. The presence of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, making this a key intermediate in medicinal chemistry and drug discovery programs.

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this specific application, the hydroxyl group of 4-fluoro-2-hydroxybenzaldehyde (B130115) is deprotonated by a mild base, typically potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether product. The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or N,N-dimethylformamide (DMF), to facilitate the dissolution of the reactants and promote the SN2 pathway.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |

| 4-Fluoro-2-hydroxybenzaldehyde | C₇H₅FO₂ | 140.11 | Solid | 348-28-7 |

| Benzyl Bromide | C₇H₇Br | 171.03 | Liquid | 100-39-0 |

| Potassium Carbonate | K₂CO₃ | 138.21 | Solid | 584-08-7 |

| Acetone | C₃H₆O | 58.08 | Liquid | 67-64-1 |

| This compound | C₁₄H₁₁FO₂ | 230.24 | Solid | 202857-89-4 |

Table 2: Safety Information for Reactants

| Chemical | Hazard Statements | Precautionary Statements |

| 4-Fluoro-2-hydroxybenzaldehyde | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][2][3][4][5] | Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[5] |

| Benzyl Bromide | Toxic if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[6][7][8] Combustible liquid.[7] Lachrymator.[8][9] | Avoid breathing fumes/gas/mist/vapors/spray.[7] Wear protective gloves/protective clothing/eye protection/face protection.[10] Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[9] |

| Potassium Carbonate | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[10][11][12][13][14] | Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves/eye protection/face protection.[14] |

| Acetone | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[15][16][17] | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment.[15] |

Table 3: Experimental Parameters and Expected Results

| Parameter | Value |

| Stoichiometry | |

| 4-Fluoro-2-hydroxybenzaldehyde | 1.0 eq |

| Benzyl Bromide | 1.1 - 1.2 eq |

| Potassium Carbonate | 1.5 - 2.0 eq |

| Reaction Conditions | |

| Solvent | Acetone |

| Temperature | Reflux (approx. 56 °C) |

| Reaction Time | 4 - 8 hours |

| Product Characterization | |

| Expected Yield | > 90% |

| Physical Appearance | White to off-white solid |

| Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 10.3 (s, 1H, CHO), 7.8-7.9 (d, 1H, Ar-H), 7.3-7.5 (m, 5H, Ar-H of Benzyl), 6.7-6.8 (m, 2H, Ar-H), 5.2 (s, 2H, OCH₂) |

| Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 189 (CHO), 165 (C-F), 162 (C-O), 136 (Ar-C), 131 (Ar-CH), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 125 (Ar-C), 109 (Ar-CH), 106 (Ar-CH), 71 (OCH₂) |

*Disclaimer: The provided NMR data are predicted values based on the chemical structure and analysis of similar compounds. Actual experimental data may vary.

Experimental Protocol

Materials:

-

4-Fluoro-2-hydroxybenzaldehyde

-

Benzyl bromide

-

Anhydrous potassium carbonate (powdered)

-

Acetone (reagent grade)

-

Ethyl acetate (B1210297)

-

Deionized water

-

Brine (saturated aqueous sodium chloride)

-